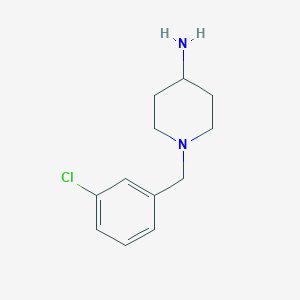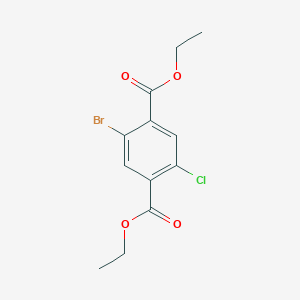
1-(3-Chlorobenzyl)piperidin-4-amine
Vue d'ensemble
Description
1-(3-Chlorobenzyl)piperidin-4-amine, also known as 3-CPA, is an organic compound with the molecular formula C12H17ClN2. This compound belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The molecular weight of 1-(3-Chlorobenzyl)piperidin-4-amine is 224.73 g/mol. The structure of this compound includes a benzyl group attached to the 4-position of a piperidine .Applications De Recherche Scientifique
Inhibitors of Cholinesterases
“1-(3-Chlorobenzyl)piperidin-4-amine” has been used in the design of new inhibitors of cholinesterases . Cholinesterases are important biological targets responsible for regulation of cholinergic transmission, and their inhibitors are used for the treatment of Alzheimer’s disease . The compound was found to be an effective acetylcholinesterase inhibitor with IC 50 values in the mid-nanomolar to low micromolar range .
Alzheimer’s Disease Treatment
The compound has been used in the development of potential inhibitors of Alzheimer’s disease . It has been used in the design of piperidine-based 2H chromen-2-one derivatives, which have shown potential against targeted enzymes, i.e., cholinesterase’s and monoamine oxidase enzymes . The QSAR model predicted their IC 50 values, with compound 4 k and 4kk as the most potent multi-targeted derivative .
Antimalarial Molecules
Although not directly mentioned in the search results, 1, 4-disubstituted piperidines, a class of compounds to which “1-(3-Chlorobenzyl)piperidin-4-amine” belongs, have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
Mécanisme D'action
Target of Action
1-(3-Chlorobenzyl)piperidin-4-amine is a potent and selective inhibitor of protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB . It inhibits PKB activity by preventing ATP from binding, which is necessary for the phosphorylation process that activates the kinase .
Biochemical Pathways
The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cellular processes such as cell proliferation and survival . By inhibiting PKB, this compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The molecular and cellular effects of 1-(3-Chlorobenzyl)piperidin-4-amine’s action are largely dependent on the specific cell type and the overall state of the PI3K signaling pathway within those cells . In general, inhibition of PKB can lead to reduced cell proliferation and increased apoptosis .
Action Environment
The action, efficacy, and stability of 1-(3-Chlorobenzyl)piperidin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its overall effect .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVQMGXUOSEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-pyridinyl)(4-phenylpiperazino)methanone](/img/structure/B3036382.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3036384.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-morpholin-4-ylimidazole-4-carboxamide](/img/structure/B3036385.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide](/img/structure/B3036387.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B3036388.png)
![4-(4-Chlorophenoxy)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3036389.png)
![[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol](/img/structure/B3036390.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B3036393.png)
![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-methylpyrimidine](/img/structure/B3036395.png)

